N-benzyl-N-cyclopropylazetidin-3-amine
CAS No.:
Cat. No.: VC17755654
Molecular Formula: C13H18N2
Molecular Weight: 202.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2 |
|---|---|
| Molecular Weight | 202.30 g/mol |
| IUPAC Name | N-benzyl-N-cyclopropylazetidin-3-amine |
| Standard InChI | InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15(12-6-7-12)13-8-14-9-13/h1-5,12-14H,6-10H2 |
| Standard InChI Key | GXMSVYVYUQYAJK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N(CC2=CC=CC=C2)C3CNC3 |
Introduction
Structural Characterization and Molecular Properties
The core structure of N-benzyl-N-cyclopropylazetidin-3-amine consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the nitrogen with benzyl (C₆H₅CH₂–) and cyclopropyl (C₃H₅–) groups, and at the 3-position with an amine (–NH₂). Its molecular formula is C₁₃H₁₈N₂, yielding a molecular weight of 202.30 g/mol.
Comparative Structural Analysis
Structural analogs, such as 1-benzyl-N-propylazetidin-3-amine (PubChem CID 11367717) and N-benzyl-1-cyclopropylpyrrolidin-3-amine (PubChem CID 61821822) , highlight key features:
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The benzyl group enhances lipophilicity and π-π stacking potential.
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The cyclopropyl group introduces ring strain, potentially influencing conformational dynamics and receptor binding.
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The 3-amine group enables hydrogen bonding and salt formation.
Table 1: Key Molecular Descriptors
Synthetic Pathways and Methodological Insights
The synthesis of N-benzyl-N-cyclopropylazetidin-3-amine likely involves multi-step sequences leveraging established azetidine chemistry. Key steps include azetidine ring formation, N-alkylation, and functional group interconversions.
Azetidine Ring Construction
Azetidines are commonly synthesized via intramolecular cyclization of γ-chloroamines or through [2+2] cycloadditions. For example, WO2000063168A1 describes the synthesis of azetidine derivatives starting from N-t-butyl-O-trimethylsilylazetidine, involving acid hydrolysis and subsequent functionalization.
N-Alkylation Strategies
Introducing the benzyl and cyclopropyl groups requires selective N-alkylation:
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Benzylation: Benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., NaOH) under anhydrous conditions .
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Cyclopropanation: Cyclopropylamine or cyclopropane-containing reagents via nucleophilic substitution or reductive amination .
Table 2: Representative Reaction Conditions
Hydrogenation and Deprotection
Palladium-catalyzed hydrogenation (e.g., Pd(OH)₂/C, H₂ at 40–60°C) is critical for removing protecting groups (e.g., benzyl or Cbz groups) while preserving the cyclopropane ring, which is sensitive to ring-opening under harsh conditions.
Physicochemical and Pharmacological Properties
While direct data on N-benzyl-N-cyclopropylazetidin-3-amine are scarce, inferences can be drawn from analogs:
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Lipophilicity: LogP ≈ 2.5–3.0 (estimated via ChemAxon), favoring blood-brain barrier penetration.
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Solubility: Limited aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents.
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Bioactivity: Azetidines are explored as protease inhibitors , suggesting potential applications in neurodegeneration or inflammation.
Future Directions and Applications
The strained azetidine core and dual N-substituents make this compound a candidate for:
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Drug discovery: Fragment-based screening for kinase or GPCR targets.
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Chemical biology: Photoaffinity probes leveraging the cyclopropane ring’s reactivity.
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